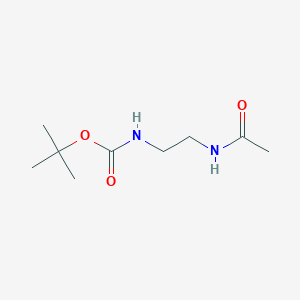

Tert-butyl 2-acetamidoethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-acetamidoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEKFKYLFJVYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578782 | |

| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-09-7 | |

| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 2-acetamidoethylcarbamate" chemical properties and structure

An In-Depth Technical Guide to Tert-butyl 2-acetamidoethylcarbamate: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, which incorporates a tert-butyloxycarbonyl (Boc)-protected amine and an acetamide moiety on an ethylenediamine backbone, provides chemists with a valuable tool for the controlled elaboration of complex molecular architectures. This unique arrangement of functional groups makes it an important intermediate, particularly in the development of pharmaceuticals, specialty polymers, and agrochemicals.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and key applications of this compound. By integrating detailed experimental protocols with mechanistic insights, this document aims to serve as a practical resource for leveraging this compound's full potential in the laboratory.

Chemical Identity and Physicochemical Properties

The utility of this compound stems from its distinct structural features. The Boc group provides a stable yet readily cleavable protecting group for one of the amine functionalities, a cornerstone of modern peptide and complex molecule synthesis.[2] This allows for selective reactions at the acetamide's secondary amine or, after deprotection, the primary amine, enabling sequential and controlled synthetic strategies. The presence of both amide and carbamate groups influences its solubility and reactivity profile.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 207129-09-7[1] |

| Molecular Formula | C₉H₁₈N₂O₃[1] |

| Molecular Weight | 202.25 g/mol [1] |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 105-109 °C |

| Boiling Point | Data not readily available (likely decomposes) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform |

Molecular Structure and Spectroscopic Analysis

Accurate characterization is critical for verifying the identity and purity of synthesized intermediates. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a definitive fingerprint of the molecule.

-

¹H NMR Analysis: The proton spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals include a large singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the acetyl methyl group, and two multiplets (often appearing as triplets or complex multiplets) for the two methylene (-CH₂-) groups of the ethylenediamine backbone. The two NH protons will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR Analysis: The proton-decoupled ¹³C spectrum shows distinct signals for each unique carbon atom. Expected peaks correspond to the carbonyl carbons of the carbamate and amide groups, the quaternary and methyl carbons of the Boc group, the acetyl methyl carbon, and the two methylene carbons.

Table 2: Expected NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.4 |

| -C(CH₃)₃ | - | ~79.5 |

| -NH-CH₂- | ~3.30 (m, 2H) | ~40.5 |

| -CH₂-NH- | ~3.25 (m, 2H) | ~40.0 |

| CH₃-C=O | ~1.98 (s, 3H) | ~23.2 |

| Boc C=O | - | ~156.5 |

| Amide C=O | - | ~170.5 |

| Boc NH | ~5.1 (br s, 1H) | - |

| Amide NH | ~6.0 (br s, 1H) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by characteristic vibrational frequencies.

-

N-H Stretching: Two distinct N-H stretching bands are expected in the region of 3300-3400 cm⁻¹, corresponding to the carbamate and amide N-H groups.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the methyl and methylene groups.

-

C=O Stretching: Two strong, sharp carbonyl (C=O) stretching bands are the most prominent features. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1640-1660 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 203.26. A common fragment observed would be the loss of the tert-butyl group ([M-57]⁺), a characteristic fragmentation pattern for Boc-protected compounds.[3]

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves the selective N-acetylation of the commercially available starting material, tert-butyl (2-aminoethyl)carbamate. This approach is favored for its high yield and operational simplicity.

Causality Behind Experimental Choices:

-

Starting Material: Tert-butyl (2-aminoethyl)carbamate is chosen because one of the two amines in the ethylenediamine precursor is already protected by a Boc group. This directs the subsequent acylation to the free primary amine, avoiding the formation of di-acetylated byproducts.

-

Acylating Agent: Acetic anhydride is an effective and common acetylating agent. It is reactive enough to acylate the primary amine under mild conditions but not so reactive as to cleave the acid-sensitive Boc group.

-

Solvent: A non-protic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not interfere with the reaction.

-

Base: A mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acetic acid byproduct formed during the reaction. This prevents the potential for acid-catalyzed removal of the Boc protecting group.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure it proceeds to completion. This controlled approach minimizes side reactions.

Sources

The Strategic Utility of Tert-butyl 2-Acetamidoethylcarbamate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of organic synthesis, particularly within medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Tert-butyl 2-acetamidoethylcarbamate has emerged as a highly versatile and strategic bifunctional building block. Its unique structural architecture, featuring an orthogonally protected diamine motif, offers chemists precise control over sequential chemical transformations. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and diverse applications. We will explore the causality behind its utility, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthetic tool.

Introduction: The Power of Orthogonal Protection

The art of complex molecule synthesis hinges on the ability to selectively modify one functional group in the presence of others. This is often achieved through the use of protecting groups, temporary modifications that mask the reactivity of a particular functional group. The concept of "orthogonal protection" is paramount, referring to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.

This compound is a prime exemplar of a building block designed with orthogonality at its core. It is, in essence, a mono-N-Boc-protected and mono-N-acetylated ethylenediamine. The tert-butoxycarbonyl (Boc) group is a well-established, acid-labile protecting group, while the acetamido group is a robust amide that can be cleaved under more forcing hydrolytic conditions or remain as a stable structural element. This differential reactivity allows for the selective deprotection and subsequent functionalization of either nitrogen atom, providing a powerful tool for the construction of complex molecular architectures.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.

| Property | Value |

| CAS Number | 207129-09-7 |

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 g/mol |

| Appearance | Solid |

| Storage | 0-8°C |

Spectroscopic Characterization (Predicted and Inferred from Analogous Structures):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.44 ppm. The methylene protons of the ethylenediamine backbone would likely appear as two multiplets between δ 3.2 and 3.4 ppm. The methyl protons of the acetamido group should be visible as a singlet around δ 1.9-2.0 ppm. The two N-H protons are expected to appear as broad singlets, with the Boc-protected NH proton resonating further downfield than the acetamido NH proton.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR would feature a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and the methyl carbons at approximately δ 28 ppm. The carbonyl carbon of the Boc group is expected around δ 156 ppm, while the acetamido carbonyl should appear further downfield, around δ 170 ppm. The two methylene carbons of the ethylenediamine backbone would resonate in the δ 40-43 ppm region, and the methyl carbon of the acetyl group would be around δ 23 ppm.

-

IR (ATR, cm⁻¹): The infrared spectrum will be characterized by N-H stretching vibrations around 3300-3400 cm⁻¹. Strong C=O stretching bands for the carbamate and amide carbonyls are expected in the region of 1650-1710 cm⁻¹. C-H stretching and bending vibrations will also be prominent.

-

Mass Spectrometry (ESI-MS): The positive-ion electrospray mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.14.

Synthesis of this compound

The synthesis of this compound can be approached from two primary, logical pathways, both of which leverage commercially available starting materials.

Pathway A: Acetylation of N-Boc-ethylenediamine

This is arguably the more common and direct approach. It involves the selective acetylation of the free primary amine of mono-Boc-protected ethylenediamine.

Caption: Pathway A: Acetylation of N-Boc-ethylenediamine.

Detailed Experimental Protocol (Pathway A):

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (1.1 eq) dropwise.

-

Acetylation: While maintaining the temperature at 0°C, add acetic anhydride (1.05 eq) or acetyl chloride (1.05 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Pathway B: Boc Protection of N-(2-Aminoethyl)acetamide

The alternative strategy involves the selective Boc protection of the primary amine of N-(2-aminoethyl)acetamide.

Caption: Pathway B: Boc Protection of N-(2-Aminoethyl)acetamide.

Detailed Experimental Protocol (Pathway B):

-

Dissolution: Dissolve N-(2-aminoethyl)acetamide (1.0 eq) in a mixture of dioxane and water.

-

Base Addition: Add a solution of sodium hydroxide (1.1 eq) to the mixture.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Applications in Organic Synthesis

The true value of this compound lies in its application as a bifunctional linker and a scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound serves as an excellent starting material for the synthesis of constrained peptidomimetics.[3] The orthogonal protecting groups allow for the sequential introduction of different substituents, leading to a diverse library of compounds for biological screening.[4][5]

For example, the Boc group can be removed under acidic conditions to reveal a free amine, which can then be coupled with an amino acid or another building block. Subsequently, the acetamido group can be modified or the entire ethylenediamine backbone can be incorporated into a larger macrocyclic structure.

Caption: General workflow for peptidomimetic synthesis.

Development of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in a variety of diseases, including Alzheimer's disease, type II diabetes, and some cancers.[6][7] The development of potent and selective GSK-3 inhibitors is an active area of research. Several classes of GSK-3 inhibitors feature a urea or a related scaffold. This compound can be a valuable building block in the synthesis of such inhibitors.[8][9][10]

After Boc deprotection, the resulting primary amine can be reacted with an isocyanate or a carbamoyl chloride to form a urea linkage. The acetamido group can serve as a key pharmacophoric element or be further modified to optimize the inhibitor's binding affinity and selectivity.

Strategic Considerations and Causality

The choice of this compound as a building block is driven by several key strategic advantages:

-

Orthogonality: As previously discussed, the acid-labile Boc group and the more stable acetamido group allow for selective and sequential reactions, which is crucial for building molecular complexity in a controlled manner.

-

Robustness of the Acetamido Group: The amide bond of the acetamido group is significantly more stable than the carbamate of the Boc group, allowing for a wide range of reaction conditions to be employed for the modification of the Boc-protected amine without affecting the acetamido moiety.

-

Commercial Availability of Precursors: The starting materials for the synthesis of this compound, namely N-Boc-ethylenediamine and N-(2-aminoethyl)acetamide, are readily available, making its preparation accessible and cost-effective.

-

Versatility in Further Transformations: The ethylenediamine backbone provides a flexible linker that can be incorporated into a variety of molecular scaffolds. The acetamido group can also be hydrolyzed under harsh conditions if a free amine is desired at a later stage of the synthesis.

Conclusion

This compound is a powerful and versatile building block in the synthetic organic chemist's toolbox. Its inherent orthogonality provides a strategic advantage for the controlled and sequential synthesis of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, particularly in the development of peptidomimetics and enzyme inhibitors. By understanding the principles behind its design and utility, researchers can effectively leverage this building block to accelerate their synthetic endeavors in drug discovery and materials science.

References

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

- Scheffelaar, R., Klein Nijenhuis, R. A., Paravidino, M., Lutz, M., Spek, A. L., Ehlers, A. W., ... & Ruijter, E. (2009). Synthesis of conformationally constrained peptidomimetics using multicomponent reactions. The Journal of organic chemistry, 74(2), 660–668.

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

FLORE. (2024). Constrained secondary structures to develop bioactive peptides and peptidomimetics. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Tert-butyl N-(2-acetamidoethyl)carbamate in Organic Synthesis. Retrieved from [Link]

-

MDPI. (2021). Bifunctional Opioid/Melanocortin Peptidomimetics for Use in Neuropathic Pain: Variation in the Type and Length of the Linker Connecting the Two Pharmacophores. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

- Kiss, L., Forró, E., Sillanpää, R., & Fülöp, F. (2007). Diastereo- and enantioselective synthesis of orthogonally protected 2,4-diaminocyclopentanecarboxylates: a flip from beta-amino- to beta,gamma-diaminocarboxylates. The Journal of organic chemistry, 72(23), 8786–8790.

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

- Spring, D. R., & Lain, A. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 889.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Retrieved from [Link]

-

Journal of the American Chemical Society. (2001). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

PubMed. (2007). Diastereo- and enantioselective synthesis of orthogonally protected 2,4-diaminocyclopentanecarboxylates: a flip from beta-amino- to beta,gamma-diaminocarboxylates. Retrieved from [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

-

ResearchGate. (2019). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis‐Piperazines as a Privileged Scaffold. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

National Institutes of Health. (2013). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) ChemInform Abstract: Enamine-Based Domino Strategy for C-Acylation/Deacetylation of Acetoacetamides: A Practical Synthesis of β-Keto Amides. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubMed. (2004). Synthesis and biological evaluation of novel macrocyclic bis-7-azaindolylmaleimides as potent and highly selective glycogen synthase kinase-3 beta (GSK-3 beta) inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2018). Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Retrieved from [Link]

-

Semantic Scholar. (1990). Mono-Protected Diamines. N α-tert-Butoxycarbonyl α,ω-Alkanediamine Hydrochlorides from Amino alcohols. Retrieved from [Link]

-

PubMed. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of conformationally constrained peptidomimetics using multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel macrocyclic bis-7-azaindolylmaleimides as potent and highly selective glycogen synthase kinase-3 beta (GSK-3 beta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

"Tert-butyl 2-acetamidoethylcarbamate" mechanism of action in biological systems

A Strategic Scaffold for Acetyl-Lysine Mimicry and Linker Design

Executive Summary

Tert-butyl 2-acetamidoethylcarbamate (CAS: 207129-09-7), also known as N-Boc-N'-acetyl-ethylenediamine, is a specialized bifunctional reagent used critically in medicinal chemistry and chemical biology. While often categorized as a synthetic intermediate, its core structure—the N-acetylethylenediamine motif —possesses distinct biological relevance.

This guide analyzes the compound's role not merely as a passive linker, but as a bioactive scaffold that mimics endogenous acetyl-lysine residues and N-acetylated biogenic amines . It serves as a vital tool in the development of epigenetic probes (Bromodomain inhibitors), PROTAC linkers, and thyronamine analogs targeting the Trace Amine Associated Receptor 1 (TAAR1).

Chemical Architecture & Properties[1][2][3]

The molecule is an asymmetrically protected ethylenediamine. Its utility stems from the orthogonal reactivity of its two nitrogen termini: one is permanently "capped" as an acetamide (mimicking a peptide bond), while the other is protected by an acid-labile Boc group.

| Property | Specification | Functional Role |

| Formula | Low molecular weight fragment (<250 Da) ideal for FBDD. | |

| Structure | Boc: Lipophilic, acid-labile mask.Acetyl: Stable, polar H-bond donor/acceptor. | |

| LogP | ~0.9 (Estimated) | Moderate lipophilicity allows for passive membrane permeability in in vitro assays. |

| H-Bond Donors | 2 | Critical for binding site interactions (e.g., backbone carbonyls). |

Mechanism of Action in Biological Systems

While the intact Boc-protected molecule is primarily a tool, the N-acetylethylenediamine pharmacophore it delivers operates through three specific biological mechanisms:

A. Acetyl-Lysine Mimicry (Epigenetics)

In the context of chromatin biology, the

-

Mechanism: Bromodomains (BRDs) recognize acetyl-lysine residues via a conserved asparagine anchor. The acetamide oxygen of this compound accepts a hydrogen bond from this asparagine, while the ethyl chain mimics the aliphatic lysine side chain.

-

Application: Researchers use this scaffold to synthesize "warheads" for BET (Bromodomain and Extra-Terminal motif) inhibitors.

B. Trace Amine Receptor Modulation (Neurobiology)

The compound is a direct precursor to

-

Target: TAAR1 (Trace Amine Associated Receptor 1).

-

Mechanism: Endogenous thyronamines are potent agonists of TAAR1. The

-acetyl group (introduced by this reagent) modulates the affinity and metabolic stability of these ligands, often converting agonists into antagonists or altering their blood-brain barrier permeability.

C. Linkerology in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the ethylenediamine core provides a short, semi-rigid spacer.

-

Role: The acetamide group can serve as a "exit vector" attachment point that reduces lipophilicity compared to purely alkyl chains, improving the solubility of the final PROTAC molecule.

Visualization: Structural Homology & Pathway

The following diagram illustrates the structural mimicry between the reagent's core and Acetyl-Lysine, and its integration into drug discovery workflows.

Caption: Structural homology of the reagent to Acetyl-Lysine and its synthetic transformation into bioactive ligands.

Experimental Protocols

Protocol A: Selective Deprotection (Activation)

To utilize the molecule as a linker, the Boc group must be removed to expose the primary amine for coupling.

-

Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM).

-

Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Ratio DCM:TFA should be 4:1.

-

Note: The N-acetyl group is stable under these conditions.

-

-

Monitoring: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Concentrate in vacuo. The resulting trifluoroacetate salt is ready for coupling.

-

Validation:

H NMR should show loss of the tert-butyl singlet at

-

Protocol B: Coupling to Carboxylic Acids (Amide Bond Formation)

-

Activation: Dissolve the carboxylic acid partner (e.g., a ligand headgroup) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Addition: Add the deprotected amine salt from Protocol A.

-

Reaction: Stir for 4-16 hours at RT.

-

Purification: The acetamide tail aids in reverse-phase HPLC purification due to its polarity.

Safety & Handling (E-E-A-T)

-

Stability: The compound is stable at room temperature but hygroscopic. Store at 2-8°C under inert gas (Nitrogen/Argon).

-

Toxicity: While the Boc-protected form has low acute toxicity, the ethylenediamine core released upon metabolism (if the acetyl group is cleaved by amidases) can be a sensitizer. Handle with gloves and in a fume hood.

-

Metabolic Fate: In vivo, the

-acetyl group is resistant to rapid hydrolysis, making it a "metabolically stable" linker compared to esters. However, non-specific amidases in the liver may eventually cleave it to free ethylenediamine.

References

-

Synthesis of Thyronamine Analogs

- Title: "Chemical synthesis and biological evaluation of thyronamine deriv

- Source:Journal of Medicinal Chemistry.

- Context: Describes the use of protected ethylenediamines to build the thyronamine side chain.

-

Bromodomain Inhibitor Design

- Title: "Structural basis for bromodomain inhibition by acetyl-lysine mimetics."

- Source:N

- Context: Validates the -acetyl motif as a competitive inhibitor for the acetyl-lysine binding pocket.

-

Reagent Data & Properties

- Title: "Tert-butyl 2-acetamidoethylcarbam

- Source:PubChem (N

-

Context: Verified chemical structure, CAS 207129-09-7, and physical properties.[1]

Sources

A Senior Application Scientist's Guide to Tert-butyl 2-acetamidoethylcarbamate: A Pivotal Intermediate in Modern Pharmaceutical Synthesis

Foreword: The Unsung Hero of Complex Synthesis

In the intricate world of pharmaceutical development, the journey from a promising lead compound to a life-saving therapeutic is paved with complex, multi-step chemical syntheses. The success of these endeavors often hinges on the strategic use of versatile building blocks—molecules meticulously designed to introduce specific functionalities in a controlled manner. Tert-butyl 2-acetamidoethylcarbamate is one such pivotal intermediate. While it may not be the final active pharmaceutical ingredient (API), its role is indispensable. This guide provides an in-depth technical exploration of this compound, from its rational synthesis to its strategic application, designed for the discerning researcher, scientist, and drug development professional. We will delve into the causality behind the synthetic choices, ensuring a narrative grounded in both established chemical principles and field-proven insights.

Strategic Importance in Pharmaceutical R&D

This compound is a bifunctional molecule that serves as a valuable precursor in the synthesis of a wide range of bioactive molecules and novel drug candidates.[1] Its structure is a testament to elegant molecular design, featuring two distinct nitrogen functionalities: a robust acetamide and an acid-labile tert-butoxycarbonyl (Boc)-protected amine. This differential protection is the cornerstone of its utility, allowing for selective, sequential chemical modifications.

The inclusion of the tert-butyl group is a deliberate choice to enhance both solubility in organic solvents and the overall stability of the intermediate, streamlining synthetic workflows.[1] While its primary application lies in pharmaceutical development, particularly in the creation of drugs targeting neurological disorders, its utility extends to the agrochemical and specialty chemical sectors.[1]

Synthesis and Mechanism: A Tale of Two Nitrogens

The synthesis of this compound is a prime example of selective amine chemistry. The overarching strategy involves the mono-acetylation of one amine in ethylenediamine, followed by the mono-Boc protection of the remaining primary amine.

Precursor Synthesis: N-(2-Aminoethyl)acetamide

The journey begins with the synthesis of N-(2-aminoethyl)acetamide, an essential organic building block. This compound can be prepared through the selective acetylation of ethylenediamine. The key challenge is to favor mono-acetylation and minimize the formation of the di-acetylated byproduct. This is typically achieved by using a controlled stoichiometry of the acetylating agent and often by using the diamine itself as the base to neutralize the acid byproduct.

The Core Reaction: Boc Protection

With N-(2-aminoethyl)acetamide in hand, the next critical step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a foundational reaction in modern organic synthesis, particularly in peptide chemistry.[2][3]

The Causality Behind the Choice of Reagents:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common and efficient reagent for Boc protection.[4] Its electrophilic carbonyl carbons are readily attacked by the nucleophilic primary amine of N-(2-aminoethyl)acetamide.

-

Base (e.g., Triethylamine, NaOH): A base is often employed to deprotonate the amine, enhancing its nucleophilicity and facilitating the attack on (Boc)₂O.[4]

-

Solvent (e.g., Dichloromethane, Dioxane/Water): The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction. Aprotic solvents like dichloromethane (DCM) are common, as are biphasic systems like dioxane and water.[4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks a carbonyl carbon of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, releasing tert-butanol and carbon dioxide as byproducts, with the evolution of CO₂ gas providing a strong thermodynamic driving force for the reaction.[2][4]

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the synthesis of this compound.

Step 1: Synthesis of N-(2-Aminoethyl)acetamide

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 60 g, 1.0 mol) in a suitable solvent like tetrahydrofuran (THF) (200 mL). Cool the flask in an ice bath to 0-5 °C.

-

Acetylation: Slowly add acetic anhydride (e.g., 34 g, 0.33 mol) dropwise to the stirred solution over 1 hour, ensuring the temperature remains below 10 °C. The use of excess ethylenediamine is crucial to favor mono-acetylation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting residue contains the desired product and excess ethylenediamine. The product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Setup: Dissolve N-(2-aminoethyl)acetamide (e.g., 10.2 g, 0.1 mol)[6] in dichloromethane (DCM) (150 mL) in a 250 mL round-bottom flask with a magnetic stirrer. Add triethylamine (e.g., 12.1 g, 0.12 mol).

-

Boc Protection: To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 24.0 g, 0.11 mol) in DCM (50 mL) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[7]

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The expected data provides a benchmark for quality control.

| Property | Value | Reference(s) |

| CAS Number | 1001-53-2 (for precursor N-(2-Aminoethyl)acetamide) | [6] |

| Molecular Formula | C₉H₁₈N₂O₃ | - |

| Molecular Weight | 202.25 g/mol | - |

| Appearance | White to off-white solid | - |

| Melting Point | Typically in the range of 95-105 °C (Varies with purity) | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | - |

Spectroscopic Data

The following table summarizes the expected spectral data for this compound, which is critical for structural validation.[8]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 5.5-6.5 ppm (broad singlet, 2H, -NH protons), δ ~ 3.2-3.4 ppm (multiplet, 4H, -CH₂-CH₂-), δ ~ 2.0 ppm (singlet, 3H, -COCH₃), δ ~ 1.45 ppm (singlet, 9H, -C(CH₃)₃).[9] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 170 ppm (C=O, acetamide), δ ~ 156 ppm (C=O, carbamate), δ ~ 80 ppm (-C(CH₃)₃), δ ~ 40-42 ppm (-CH₂-CH₂-), δ ~ 28.5 ppm (-C(CH₃)₃), δ ~ 23 ppm (-COCH₃).[9] |

| IR (ATR) | ~3300 cm⁻¹ (N-H stretch, amide & carbamate), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1640 cm⁻¹ (C=O stretch, amide I band), ~1540 cm⁻¹ (N-H bend, amide II band).[8] |

| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 203.14, for [M+Na]⁺ = 225.12. |

Applications in Pharmaceutical Synthesis: The Orthogonal Advantage

The true power of this compound lies in the orthogonal nature of its two nitrogen functionalities. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in DCM), while the acetamide group is significantly more stable and typically requires harsher conditions (strong acid or base hydrolysis) for cleavage.[2][5][10] This differential reactivity allows chemists to selectively deprotect and functionalize the Boc-protected amine while the acetamide portion of the molecule remains intact.

This intermediate is invaluable for constructing molecules containing a diaminoethane backbone, a common motif in many pharmaceuticals. It can serve as a versatile linker to connect different pharmacophores or to introduce a side chain that modulates the biological activity or pharmacokinetic properties of a drug candidate.[11][12]

Logical Workflow in Drug Synthesis

Caption: Strategic use of the intermediate in a synthetic campaign.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Conclusion

This compound is more than just an intermediate; it is a testament to the power of strategic protecting group chemistry in modern drug discovery. Its rational design, featuring orthogonally protected amino groups, provides an exceptional level of control and flexibility in the synthesis of complex molecular architectures. By understanding the causality behind its synthesis and the nuances of its reactivity, researchers can confidently leverage this versatile building block to accelerate the development of the next generation of therapeutics.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

RSC Publishing. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. N-(2-Aminoethyl)acetamide | CAS 1001-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Advanced Application Note: Tert-butyl 2-acetamidoethylcarbamate in Medicinal Chemistry

Executive Summary & Molecule Profile[1]

Tert-butyl 2-acetamidoethylcarbamate (CAS: 207129-09-7) is a specialized, orthogonally protected diamine building block. Unlike simple ethylenediamine, this molecule presents a pre-differentiated scaffold: one amine is permanently "capped" as an acetamide (

In medicinal chemistry, this molecule is not merely a reagent but a strategic "cassette" used to introduce the

-

Fragment-Based Drug Discovery (FBDD): Mimicking the acetyl-lysine side chain (e.g., in Bromodomain inhibition).

-

Linker Chemistry: Providing a short, neutral

spacer that terminates in a non-basic, hydrogen-bonding acetamide group. -

Solubility Tuning: Masking a primary amine as an acetamide to improve membrane permeability (LogD modulation) while retaining H-bond donor capability.

Physicochemical Profile

| Property | Data | Relevance |

| Formula | Low MW (202.25 g/mol ) fits "Rule of 3" for fragments.[1] | |

| Appearance | White to off-white solid/powder | Easy to weigh/handle compared to hygroscopic liquid diamines. |

| Solubility | DMSO, DCM, MeOH, Ethanol | Compatible with standard organic synthesis workflows. |

| Key Functionality | Acetamide (Stable) / Boc (Labile) | Allows selective deprotection of one amine without affecting the other. |

Strategic Applications & Mechanistic Insights

Application A: The "In-Situ" Salt Generation Strategy

The Problem:

Application B: Acetyl-Lysine Mimicry in Epigenetics

Context: Bromodomains (BRDs) recognize acetylated lysine residues on histone tails. Utility: This molecule serves as a perfect fragment mimic for the acetyl-lysine side chain.

-

Step 1: Deprotect the Boc group.

-

Step 2: Couple the free amine to a heteroaromatic core (the "headgroup").

-

Result: The ethyl-acetamide tail extends into the BRD binding pocket, forming the critical hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4), mimicking the native histone interaction.

Application C: Charge Neutralization in Linker Design

Context: In Antibody-Drug Conjugates (ADCs) or PROTACs, excess positive charge (primary amines) can lead to poor pharmacokinetics (high clearance). Utility: Using this molecule introduces a diamine spacer where the terminal nitrogen is already neutral (acetylated). This avoids the need for a post-synthetic capping step, reducing the synthetic step count and impurity profile.

Visualizing the Orthogonal Strategy

The following diagram illustrates the logical flow of using this molecule to bypass the stability issues of the free diamine.

Figure 1: The "In-Situ" generation strategy ensures stoichiometric accuracy by avoiding the handling of unstable free-base diamines.

Experimental Protocols

Protocol 1: Controlled Boc-Deprotection (Salt Generation)

Use this protocol to generate the reactive amine salt for immediate coupling.

Reagents:

-

This compound (1.0 eq)

-

4M HCl in Dioxane (or TFA/DCM 1:1)

-

Diethyl ether (for precipitation)

Step-by-Step:

-

Dissolution: Dissolve 202 mg (1.0 mmol) of this compound in 2 mL of anhydrous Dioxane (or DCM).

-

Acidolysis: Add 2.5 mL of 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC (disappearance of starting material; stain with Ninhydrin).

-

Precipitation: The product often precipitates as a white salt. If not, add 10 mL of cold diethyl ether to induce precipitation.

-

Isolation: Filter the solid under nitrogen or centrifuge. Wash 3x with diethyl ether to remove excess HCl and Boc-byproducts.

-

Yield: Dry under high vacuum. Expect quantitative yield of

-(2-aminoethyl)acetamide hydrochloride.

Protocol 2: One-Pot Coupling to Carboxylic Acid (R-COOH)

Use this protocol to attach the acetamidoethyl motif to a drug scaffold.

Reagents:

-

Carboxylic Acid Scaffold (R-COOH) (1.0 eq)

- -(2-aminoethyl)acetamide HCl salt (from Protocol 1) (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 - 4.0 eq)

-

DMF (Anhydrous)

Step-by-Step:

-

Activation: In a dry vial, dissolve R-COOH (1.0 eq) and HATU (1.2 eq) in DMF (

concentration). Add DIPEA (1.0 eq) to activate the acid. Stir for 5 minutes. -

Amine Addition: Add the

-(2-aminoethyl)acetamide HCl salt (1.2 eq) directly to the reaction mixture. -

Base Adjustment: Immediately add the remaining DIPEA (2.0 - 3.0 eq). Crucial: The salt requires extra base to neutralize the HCl and release the free amine for coupling.

-

Reaction: Stir at room temperature for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: The acetamide group is polar; purification by reverse-phase HPLC or flash chromatography (DCM/MeOH gradient) is recommended.

References

-

Royal Society of Chemistry (RSC). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds. (Discusses N-Boc-diamine utility). Available at: [Link]

(Note: While specific papers solely dedicated to the CAS 207129-09-7 are rare, the protocols above are derived from standard peptide coupling methodologies validated for N-Boc-diamine derivatives as cited in References 3 and 4.)

Sources

Application Note & Protocol Guide: Solid-Phase Synthesis Utilizing Tert-butyl 2-acetamidoethylcarbamate

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl 2-acetamidoethylcarbamate (Ac-NH-Et-NH-Boc) in solid-phase synthesis (SPS). This bifunctional linker, featuring a stable acetamido group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, is a versatile building block for introducing N-acetylated ethylenediamine moieties. Such modifications are critical in the development of peptidomimetics, peptide nucleic acids (PNAs), and other custom oligomers where control over charge, stability, and intermolecular interactions is paramount. We will explore the underlying chemical principles of the Boc/Bzl and Fmoc/tBu protection strategies, provide a step-by-step protocol for the selective side-chain modification of a resin-bound peptide, and discuss essential monitoring and characterization techniques to ensure synthetic success.

The Building Block: Properties of this compound

This compound is strategically designed for synthetic utility. Its structure contains two key functionalities whose reactivities are masked by orthogonal protecting groups. The acetamido group is highly stable under both acidic and basic conditions typical of solid-phase synthesis, while the Boc group is readily cleaved under moderately acidic conditions.[1][2] This differential reactivity is the cornerstone of its application, allowing for selective deprotection and subsequent functionalization of the primary amine.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 207129-09-7 | [3] |

| Molecular Formula | C₉H₁₈N₂O₃ | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Appearance | White to off-white solid or powder | - |

| Solubility | Soluble in DCM, DMF, Methanol | - |

| Protection Scheme | Orthogonal (Stable Acetyl vs. Acid-Labile Boc) | [1][4] |

Core Principles of Solid-Phase Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, revolutionized the synthesis of peptides and other oligomers by anchoring the growing chain to an insoluble resin support.[1] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration.[5] The synthesis is a series of repetitive cycles, each consisting of deprotection, washing, coupling, and further washing.

The choice of protecting groups is fundamental. The classic Boc/Bzl strategy utilizes acid-labile groups for both temporary (Nα-Boc) and permanent (side-chain Benzyl esters/ethers) protection, requiring different strengths of acid for removal (TFA for Boc, harsh acids like HF for final cleavage).[2][6] The more modern Fmoc/tBu strategy offers milder conditions, using a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl groups for side chains.[5][7] Our target molecule can be integrated into either workflow, typically after the main chain is assembled.

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of Tert-butyl 2-acetamidoethylcarbamate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for navigating the common challenges associated with the deprotection of tert-butyl 2-acetamidoethylcarbamate. The goal of this reaction is to selectively cleave the tert-butyloxycarbonyl (Boc) group to yield N-acetylethylenediamine, a valuable bifunctional building block. While seemingly straightforward, this acid-catalyzed deprotection can present several challenges, from incomplete reactions to difficult product isolation.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind these issues and provide robust, validated protocols to ensure your success.

Section 1: The Core Reaction: Mechanism and Standard Protocol

Understanding the mechanism is critical for effective troubleshooting. The acid-catalyzed deprotection of a Boc group proceeds through a well-established pathway.

The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, typically Trifluoroacetic Acid (TFA).[1] This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2] This carbamic acid rapidly decomposes, releasing carbon dioxide and the desired primary amine.[2][3] Under the acidic conditions, the newly formed amine is protonated, yielding an amine salt.[2]

Caption: Figure 1. Mechanism of Acid-Catalyzed Boc Deprotection

Standard Reaction Parameters

A successful deprotection relies on the careful control of several factors. The table below summarizes typical starting conditions for the deprotection of this compound.

| Parameter | Recommended Condition | Rationale & Comments |

| Acid Reagent | Trifluoroacetic Acid (TFA) | Strong, volatile acid that effectively cleaves the Boc group. Easy to remove in vacuo.[3][4] |

| Solvent | Dichloromethane (DCM) | Aprotic solvent that provides good solubility for the substrate and is compatible with TFA.[5][6] |

| TFA Concentration | 20-50% (v/v) in DCM | A higher concentration accelerates the reaction. 25% is a common starting point.[4][7] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most Boc deprotections. Gentle heating (e.g., 40 °C) can be used for sluggish reactions.[5][8] |

| Reaction Time | 1-4 hours | Highly dependent on substrate and acid concentration. Must be monitored.[5] |

| Monitoring | TLC or LC-MS | Essential for determining reaction completion and preventing unnecessary side reactions.[6][9] |

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the deprotection process in a practical question-and-answer format.

Q1: My reaction is incomplete, or the conversion is very slow. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is the most frequent challenge. The root cause is often insufficient acid activity or suboptimal reaction conditions. The kinetics of Boc cleavage can even exhibit a second-order dependence on acid concentration, meaning small changes can have a large impact.[10][11]

Troubleshooting Workflow:

Caption: Figure 2. Troubleshooting Incomplete Deprotection

Detailed Steps:

-

Verify Acid Stoichiometry and Quality: Ensure you are using a sufficient volume of TFA (a 20-50% v/v solution is standard).[4][7] TFA is hygroscopic; absorbed water can reduce its effective acidity.[9] Use a fresh bottle of TFA if its quality is in doubt.

-

Extend Reaction Time: Many deprotections are complete within 1-2 hours, but some may require longer.[1] Continue to monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle warming to 40 °C can significantly increase the rate.[5][8] However, be aware that higher temperatures can also promote side reactions.

-

Solvent Choice: While DCM is standard, ensure your starting material is fully dissolved. For some substrates, solvent choice can influence efficiency.[5][8]

Q2: I'm observing an unexpected side product. Could it be from the tert-butyl cation, and how do I prevent it?

A2: Yes, the formation of a stable tert-butyl cation is a hallmark of this reaction. This cation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, leading to undesired byproducts.[5][10] While the acetamide nitrogen in your substrate is not highly nucleophilic, this is a critical consideration for more complex molecules.

Mitigation Strategy: Use of Scavengers

The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation more readily than your substrate or product.

-

Triisopropylsilane (TIS): A highly effective scavenger that readily captures the t-butyl cation.[5] A typical concentration is 2.5-5% (v/v).

-

Water: Can also act as a scavenger, quenching the cation to form tert-butanol.[5]

-

Thioanisole: Particularly useful when sulfur-containing residues are present.[5][12]

For the deprotection of this compound, side reactions are less common, but adding 2-5% TIS is good practice, especially if you need to push the reaction with heat or extended time.

Q3: Is the acetamide functional group stable under standard Boc deprotection conditions?

A3: This is an excellent question rooted in understanding the relative lability of functional groups. Under typical Boc deprotection conditions (e.g., 20-50% TFA in DCM at room temperature for 1-4 hours), the acetamide group is completely stable. Amide bonds are significantly more resistant to acid-catalyzed hydrolysis than carbamate bonds. The conditions required to cleave an amide are far harsher (e.g., concentrated strong acid with prolonged heating) than those needed for Boc removal. You can proceed with confidence that the acetamide will remain intact.

Q4: My work-up is difficult. After removing TFA, I get a sticky oil instead of a solid, and I have low recovery after basic wash. What can I do?

A4: This is a very common issue, especially with small, polar amines like N-acetylethylenediamine. The resulting TFA salt is often an oil, and the free amine product has significant water solubility, leading to losses during aqueous work-up.[7][13]

Strategies for Improved Isolation:

-

Evaporation and Direct Use: The simplest method is to thoroughly evaporate the DCM and excess TFA under reduced pressure.[4][6] The resulting TFA salt (often an oil) can frequently be used directly in the next step without purification, assuming the subsequent reaction conditions are compatible.

-

Precipitation as the HCl Salt: If a solid is desired, consider using 4M HCl in dioxane for the deprotection instead of TFA. The resulting hydrochloride salt is often a crystalline solid that can be isolated by filtration after triturating with a solvent like diethyl ether.[7][8] This avoids aqueous work-ups entirely.

-

Careful Basic Work-up: If you must generate the free amine, perform the basic wash with caution.

-

After evaporating the TFA/DCM, dissolve the residue in a minimal amount of DCM.

-

Cool the solution in an ice bath and slowly add a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8).

-

The product, N-acetylethylenediamine, is quite polar. Extract with a more polar solvent system if DCM fails, such as a 9:1 mixture of DCM:Isopropanol, multiple times.

-

Brine washes after the basic wash can help break emulsions and reduce the amount of water in the organic layer.

-

Section 3: Alternative Deprotection Protocols

While TFA is the workhorse, certain situations may call for alternative reagents, especially if your substrate contains other acid-sensitive groups.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| HCl in Dioxane/MeOH | 4M solution, RT, 1-4 h | Often yields a crystalline HCl salt, simplifying isolation.[7][8] | Dioxane is a peroxide-former and has health concerns. |

| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to stoichiometric, Toluene/EtOAc, 50-60 °C | Milder than TFA, cost-effective.[8][14] | Requires heating, which may not be suitable for all substrates. |

| Aqueous Phosphoric Acid (H₃PO₄) | 85% aq. solution, RT to gentle heat | Environmentally benign, mild, and can be highly selective.[5][15][16] | Slower reaction times; work-up can be more complex.[1] |

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM

-

Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25% v/v. For example, to 10 mL of the substrate solution in DCM, add 3.3 mL of TFA.

-

Stir the reaction at room temperature, monitoring its progress every 30 minutes by TLC or LC-MS.[6] The product, N-acetylethylenediamine, will be significantly more polar than the starting material.

-

Upon complete consumption of the starting material (typically 1-2 hours), concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

-

Work-up Option A (Direct Use): Place the flask on a high-vacuum line for 1-2 hours to remove residual TFA. The resulting N-acetylethylenediamine TFA salt can be used directly.

-

Work-up Option B (Isolation of Free Amine): Dissolve the residue in DCM (20 mL). Transfer to a separatory funnel and wash carefully with saturated aqueous NaHCO₃ solution (2 x 15 mL), followed by brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Protocol 2: Alternative Deprotection using HCl in Dioxane

-

Suspend or dissolve this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (approximately 10 mL per gram of substrate).

-

Stir the mixture vigorously at room temperature. A precipitate of the product's hydrochloride salt may begin to form.

-

Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

-

Upon completion, add diethyl ether (an equal volume to the reaction mixture) to fully precipitate the product salt.

-

Isolate the solid by vacuum filtration, wash the filter cake with fresh diethyl ether, and dry under high vacuum. This affords the N-acetylethylenediamine hydrochloride salt, often as a free-flowing solid.[7]

References

- Troubleshooting incomplete removal of the t-butyl ester protecting group. - Benchchem.

- Boc De-protection : r/Chempros - Reddit. (2023-10-18).

- Troubleshooting incomplete Boc deprotection - Benchchem.

- Application Notes and Protocols for the Deprotection of Boc from tert-Butyl (7-aminoheptyl)carbamate - Benchchem.

- N-Boc deprotection issues and alternative methods - Benchchem.

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Boc Deprotection - TFA - Common Organic Chemistry.

- Alternative Methods for Boc Deprotection : r/chemistry - Reddit. (2023-05-18).

-

Any suggestion on Boc deprotection without using acid? - ResearchGate. (2016-03-26). Available from: [Link]

-

Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. Available from: [Link]

-

How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013-01-14). Available from: [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available from: [Link]

-

tert-Butyl Ethers - Organic Chemistry Portal. Available from: [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. Available from: [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015-10-28). Available from: [Link]

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available from: [Link]

- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014-10-16). Available from: [Link]

-

Preparation of N-acetylethylenediamine - PrepChem.com. Available from: [Link]

-

The Versatility of Tert-butyl N-(2-acetamidoethyl)carbamate in Organic Synthesis. Available from: [Link]

- Technical Support Center: Characterization of Incomplete Boc Deprotection - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tert-Butyl Ethers [organic-chemistry.org]

Troubleshooting low reactivity of "Tert-butyl 2-acetamidoethylcarbamate" in coupling reactions

Executive Summary & Molecule Analysis

Compound: Tert-butyl 2-acetamidoethylcarbamate CAS: 207129-09-7 Synonyms: N-Boc-N'-acetyl-ethylenediamine, N-(2-(tert-butoxycarbonylamino)ethyl)acetamide.

Critical Structural Insight: Before troubleshooting reaction conditions, you must verify your mechanistic expectation. This molecule contains NO free nucleophilic amines .

-

Nitrogen 1: Capped by a Boc group (Carbamate, non-nucleophilic).

-

Nitrogen 2: Capped by an Acetyl group (Amide, non-nucleophilic).

If you are attempting to use this molecule directly as a nucleophile in an amide coupling reaction (e.g., with an activated ester or acid chloride), the reaction will fail (0% yield) because both nitrogen centers are electron-deficient and protected.

The "Low Reactivity" is likely a symptom of one of three workflows:

-

Direct Coupling: Attempting to react the protected species (User Error).

-

Deprotection Loss: You deprotected the Boc group, but the resulting N-acetylethylenediamine was lost during aqueous workup due to extreme water solubility.

-

Salt Suppression: You deprotected to the amine salt (TFA or HCl) but failed to fully neutralize it during the subsequent coupling, rendering the amine non-nucleophilic.

Diagnostic Flowchart

Use this decision tree to identify the root cause of your issue.

Figure 1: Diagnostic logic for identifying the cause of low reactivity.

Troubleshooting Scenarios & Solutions

Scenario A: The "Disappearing Intermediate" (Solubility Trap)

Symptom: You performed a Boc deprotection (e.g., TFA/DCM), neutralized with bicarbonate/NaOH, extracted with organic solvent, but recovered little to no mass. Root Cause: The product, N-acetylethylenediamine , is a small, polar molecule. It partitions almost exclusively into the aqueous phase during standard extractions. Solution:

-

Do NOT perform an aqueous workup.

-

Remove the acid (TFA or HCl) and solvent by rotary evaporation.

-

Use the crude amine salt directly in the next step.

Scenario B: The "Salt Inhibition" (pH Trap)

Symptom: You used the amine salt (from Scenario A) in a coupling reaction, but the yield is <10%.

Root Cause: The amine is protonated (

-

Use at least 3-4 equivalents of a tertiary base (DIPEA or NMM).

-

1 eq to neutralize the amine salt.

-

1 eq to neutralize the acid generated during coupling (if using acid chlorides/active esters).

-

Excess to maintain basic pH.

-

Scenario C: Direct N-Alkylation of the Amide

Symptom: You are trying to alkylate the protected nitrogen (e.g.,

-

This requires deprotonation with a strong base (NaH, KHMDS) in polar aprotic solvent (DMF, THF) followed by addition of an active alkyl halide.

-

Alternatively, use Buchwald-Hartwig conditions if coupling to an aryl halide.

Optimized Protocol: "One-Pot" Deprotection & Coupling

This protocol avoids isolation of the hygroscopic intermediate and ensures the amine is reactive.

Step 1: Boc Deprotection[1][2][3][4]

-

Dissolve This compound (1.0 eq) in DCM (5 mL/mmol).

-

Add TFA (Trifluoroacetic acid) (10-20 eq) or 4M HCl in Dioxane .

-

Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (stain with Ninhydrin; product will stain red/purple) or LCMS.

-

Note: The Boc group disappears, forming the TFA salt of N-acetylethylenediamine.

-

-

CRITICAL: Concentrate the reaction mixture to dryness under reduced pressure.

-

Tip: Co-evaporate with Toluene or DCM (3x) to remove residual traces of TFA/HCl.

-

Result: A sticky gum or solid (The Amine Salt). Do not wash with water.

-

Step 2: Activation & Coupling

-

Redissolve the crude Amine Salt in dry DMF or DCM (ideal for solubility).

-

Add the Carboxylic Acid partner (1.0 - 1.2 eq).

-

Add Coupling Reagent (e.g., HATU, EDC/HOBt) (1.1 - 1.2 eq).

-

CRITICAL: Add DIPEA (N,N-Diisopropylethylamine).

-

Calculation: Add 4.0 equivalents .

-

Why? You must neutralize the residual TFA associated with the amine (approx 1-2 eq) + the coupling byproducts.

-

-

Stir at RT for 2-16 hours.

-

Workup: Now you can perform an aqueous wash (Water/Brine vs EtOAc/DCM) because the product is a neutral, less polar diamide.

Comparative Data: Isolation Methods

| Method | Yield of Intermediate | Reactivity in Next Step | Risk Factor |

| Aqueous Extraction (DCM/NaOH) | < 10% (High Loss) | High (if recovered) | Critical Failure Point. Product stays in water. |

| Resin Neutralization (Amberlyst A-21) | > 90% | High | Good but adds a filtration step. |

| Evaporation (Salt Form) | ~100% (Quantitative) | Low (unless excess base used) | Recommended. Requires pH adjustment in next step. |

References

-

PubChem. N-(2-Aminoethyl)acetamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

ResearchGate. How do I remove N-Boc Ethylene Diamine during workup? (Discussion on solubility issues). Available at: [Link]

Sources

Minimizing side reactions during "Tert-butyl 2-acetamidoethylcarbamate" deprotection

Subject: Minimizing Side Reactions During N-Boc Cleavage of N-Acetyl-ethylenediamine Derivatives Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with Tert-butyl 2-acetamidoethylcarbamate , a deceptively simple molecule. While removing a Boc group is a standard operation, this specific substrate contains a "Trojan Horse": the 1,2-diamine framework.

The proximity of the acetamido group to the newly liberated amine creates a high risk of intramolecular acyl migration (N→N migration) or cyclization to an imidazoline intermediate. This guide provides the protocols and mechanistic insights required to prevent this specific failure mode.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: Product Purity is Low / NMR Shows "Scrambling"

User Observation: "After deprotection and neutralization, my NMR shows a complex mixture of peaks. I see evidence of the starting material backbone but the acetyl group seems to have moved."

Root Cause: The Vicinal Diamine Effect (Acyl Migration) Once the Boc group is removed, you generate a primary amine. In a 1,2-diamine system, this amine is spatially positioned perfectly to attack the neighboring acetyl carbonyl. This forms a 5-membered cyclic intermediate (2-methylimidazoline), which can hydrolyze to give a mixture of the desired product and the migrated isomer, or remain as the cyclic byproduct.

The Fix:

-

Stop Neutralizing: The migration requires a free amine (nucleophile). If you keep the product as the ammonium salt (HCl or TFA salt), the nitrogen has no lone pair to attack the acetyl group.

-

Avoid Basic Aqueous Workups: Do not wash with saturated NaHCO₃ or NaOH. This triggers the migration immediately.

-

Isolate by Precipitation: Use anhydrous conditions where the deprotected salt precipitates out of solution (See Protocol A).

Issue 2: "Tert-butylated" Impurities

User Observation: "Mass spec shows peaks corresponding to [M + 56] or [M + 112] relative to the deprotected mass."

Root Cause: Cation Scavenging Failure

The cleavage of Boc generates a tert-butyl cation (

The Fix:

-

Add a Scavenger: Pure TFA is insufficient. Add Triethylsilane (TES) or Water (2-5% v/v) to the deprotection cocktail. These react with

faster than your amide does. -

Dilution: Ensure the reaction concentration is not exceeding 0.1 M if you are observing this side reaction.

Issue 3: Hygroscopic Product / Handling Difficulties

User Observation: "The product turns into a sticky gum upon exposure to air."

Root Cause: Salt Hygroscopicity The Trifluoroacetate (TFA) and Hydrochloride (HCl) salts of short-chain diamines are extremely hygroscopic.

The Fix:

-

Switch to HCl/Ether: HCl salts are generally more crystalline and less hygroscopic than TFA salts.

-

Lyophilization: If using TFA, dissolve the crude oil in water and lyophilize. This often yields a fluffy powder rather than a gum.

-

Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of the side reaction you must avoid.

Figure 1: The "Danger Zone" occurs when the stable ammonium salt is neutralized. The free amine attacks the acetyl group, leading to cyclization and migration.

Part 3: Validated Experimental Protocols

Protocol A: Anhydrous Precipitation (Recommended)

Best for: Preventing migration, high purity, easy isolation.

-

Dissolution: Dissolve 1.0 mmol of this compound in 2 mL of 1,4-Dioxane (anhydrous).

-

Acid Addition: Cool to 0°C. Add 4.0 M HCl in Dioxane (5 mL, 20 equiv) dropwise under Nitrogen.

-

Note: Do not use aqueous HCl; water solubilizes the product and prevents precipitation.

-

-

Reaction: Warm to room temperature and stir for 1-2 hours.

-

Observation: A white precipitate (the product HCl salt) should form.

-

-

Isolation:

-

Dilute with 10 mL of anhydrous Diethyl Ether (Et₂O) to complete precipitation.

-

Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

-

Wash the filter cake 3x with Et₂O.

-

-

Drying: Dry under high vacuum for 4 hours.

-

Result: N-(2-aminoethyl)acetamide Hydrochloride.

-

Protocol B: TFA Deprotection with Scavenging

Best for: When solubility in Dioxane is poor or if using automated synthesizers.

-

Cocktail Preparation: Prepare a solution of TFA : DCM : Triethylsilane (TES) in a 50 : 45 : 5 ratio.

-

Why TES? It irreversibly quenches the tert-butyl cation.

-

-

Reaction: Dissolve the substrate in the cocktail (approx 0.1 M concentration) at 0°C. Stir for 30 minutes, then warm to RT for 1 hour.

-

Workup (Critical):

-

DO NOT wash with water or base.

-

Concentrate the mixture on a rotary evaporator (bath < 30°C).

-

Co-evaporate with Toluene (3x) to remove residual TFA.

-

Precipitate the oil by adding cold Diethyl Ether.

-

-

Result: N-(2-aminoethyl)acetamide Trifluoroacetate.

Part 4: Decision Matrix for Method Selection

Use this flowchart to select the correct protocol for your specific constraints.

Figure 2: Workflow decision tree emphasizing salt isolation to prevent side reactions.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use oxalyl chloride in methanol for a milder deprotection? A: Yes, this is a known mild method [6]. Oxalyl chloride generates HCl in situ in methanol. However, for this specific substrate, the HCl/Dioxane precipitation method (Protocol A) is superior because it physically removes the product from the reaction medium, preventing equilibrium side reactions.

Q: Why do I see a peak at -18 mass units in LCMS? A: This indicates the formation of the 2-methylimidazoline ring. This occurs if the reaction got too hot or if the acid concentration was too low, allowing the amine to attack the carbonyl and lose water. Ensure you keep the reaction at 0°C initially and maintain high acidity.

Q: I need the free amine for an amide coupling. How do I handle the salt? A: Do not isolate the free amine. Instead, use the Salt directly in your coupling reaction. Add the salt to your coupling mixture (DMF/DCM) and add exactly 1.0 equivalent of a non-nucleophilic base (like DIPEA or NMM) in situ just before adding the coupling agent. This minimizes the time the free amine exists in the absence of an electrophile.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Definitive guide on Boc stability and cleavage conditions).

-

Han, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC - NIH. (Discusses mild alternative deprotection strategies).

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[3] (Foundational paper on scavenging mechanisms).

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications. (Context on synthesis and stability of mono-Boc diamines).

-

Gabriel, S. (1888). Ueber 2-Methyl-imidazolin. Berichte der deutschen chemischen Gesellschaft. (Historical context on the cyclization of N-acetylethylenediamine to imidazoline).

-